- Ligand-Accelerated Iron Photocatalysis Enabling Decarboxylative Alkylation of Heteroarenes, Organic Letters, 2019, 21(11), 4259-4265
Cas no 89938-05-6 (2,4-dichloro-6-(propan-2-yl)pyrimidine)
2,4-dichloro-6-(propan-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine,2,4-dichloro-6-(1-methylethyl)-
- 2,4-dichloro-6-propan-2-ylpyrimidine
- 2,4-Dichloro-6-(1-methylethyl)pyrimidine (ACI)
- Pyrimidine, 2,4-dichloro-6-isopropyl- (7CI)
- 2,4-Dichloro-6-(propan-2-yl)pyrimidine
- 2,4-Dichloro-6-isopropylpyrimidine
- NSC 58570
- 2,4-dichloro-6-(propan-2-yl)pyrimidine
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- MDL: MFCD18916412
- Inchi: 1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3
- InChI Key: QOPLCURPYPOIIB-UHFFFAOYSA-N
- SMILES: ClC1N=C(C(C)C)C=C(Cl)N=1
2,4-dichloro-6-(propan-2-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM324859-1g |
2,4-Dichloro-6-isopropylpyrimidine |
89938-05-6 | 95% | 1g |
$542 | 2021-08-18 | |
| TRC | D437503-10mg |
2,4-Dichloro-6-(propan-2-yl)pyrimidine |
89938-05-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D437503-50mg |
2,4-Dichloro-6-(propan-2-yl)pyrimidine |
89938-05-6 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D437503-100mg |
2,4-Dichloro-6-(propan-2-yl)pyrimidine |
89938-05-6 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM324859-250mg |
2,4-Dichloro-6-isopropylpyrimidine |
89938-05-6 | 95% | 250mg |
$98 | 2023-02-01 | |
| Chemenu | CM324859-1g |
2,4-Dichloro-6-isopropylpyrimidine |
89938-05-6 | 95% | 1g |
$241 | 2023-02-01 | |
| eNovation Chemicals LLC | D621480-1g |
2,4-DICHLORO-6-(PROPAN-2-YL)PYRIMIDINE |
89938-05-6 | 95% | 1g |
$565 | 2024-08-03 | |
| eNovation Chemicals LLC | D621480-5g |
2,4-DICHLORO-6-(PROPAN-2-YL)PYRIMIDINE |
89938-05-6 | 95% | 5g |
$1050 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1216182-5g |
2,4-Dichloro-6-isopropylpyrimidine |
89938-05-6 | 95% | 5g |
$980 | 2024-06-03 | |
| Enamine | EN300-136140-0.05g |
2,4-dichloro-6-(propan-2-yl)pyrimidine |
89938-05-6 | 95% | 0.05g |
$125.0 | 2023-02-15 |
2,4-dichloro-6-(propan-2-yl)pyrimidine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Production Method 2
- Silver catalysed decarboxylative alkylation and acylation of pyrimidines in aqueous media, Organic & Biomolecular Chemistry, 2015, 13(9), 2750-2755
2,4-dichloro-6-(propan-2-yl)pyrimidine Raw materials
2,4-dichloro-6-(propan-2-yl)pyrimidine Preparation Products
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2,4-dichloro-6-(propan-2-yl)pyrimidine Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2,4-dichloro-6-(propan-2-yl)pyrimidine
Recent Advances in the Application of 2,4-Dichloro-6-(propan-2-yl)pyrimidine (CAS: 89938-05-6) in Chemical Biology and Pharmaceutical Research
The compound 2,4-dichloro-6-(propan-2-yl)pyrimidine (CAS: 89938-05-6) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have demonstrated its versatility as a building block for the construction of more complex heterocyclic systems with potential therapeutic applications. The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring enables selective functionalization, making this compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 89938-05-6 as a starting material for the development of new Bruton's tyrosine kinase (BTK) inhibitors. The isopropyl group at the 6-position was found to significantly enhance binding affinity through favorable hydrophobic interactions with the target protein. The team reported that derivatives synthesized from this scaffold showed improved selectivity profiles compared to existing BTK inhibitors, with IC50 values in the low nanomolar range against several B-cell lymphoma cell lines.
Another significant application was reported in antimicrobial research, where 2,4-dichloro-6-(propan-2-yl)pyrimidine served as a precursor for novel quorum sensing inhibitors. A research group at the University of Manchester demonstrated in 2024 that structurally modified derivatives could effectively disrupt bacterial communication pathways in Pseudomonas aeruginosa biofilms without inducing bacterial resistance. This approach represents a promising alternative to traditional antibiotics, particularly for treating chronic infections associated with medical implants.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for producing 89938-05-6. A 2023 Green Chemistry publication described a microwave-assisted continuous flow synthesis that reduced reaction times from hours to minutes while improving yield and purity. This technological innovation addresses previous challenges in scaling up production while maintaining cost-effectiveness for pharmaceutical applications.
The compound's potential in agrochemical applications has also been explored. Research published in Pest Management Science (2024) demonstrated that derivatives of 2,4-dichloro-6-(propan-2-yl)pyrimidine exhibit potent herbicidal activity against resistant weed species. The unique substitution pattern was found to interfere with plant amino acid biosynthesis pathways, suggesting potential for development as next-generation herbicides with novel modes of action.
Looking forward, the versatility of 89938-05-6 continues to attract research interest across multiple disciplines. Current investigations are exploring its use in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation, as well as in the development of covalent inhibitors for challenging drug targets. The compound's well-characterized reactivity profile and the commercial availability of various derivatives make it particularly valuable for high-throughput screening and medicinal chemistry optimization campaigns.
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